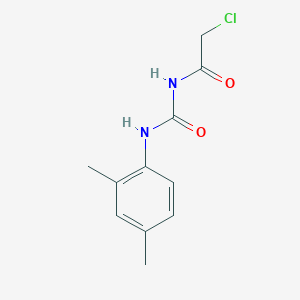

3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea

Description

Properties

IUPAC Name |

2-chloro-N-[(2,4-dimethylphenyl)carbamoyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-7-3-4-9(8(2)5-7)13-11(16)14-10(15)6-12/h3-5H,6H2,1-2H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRUGDDTVXVWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NC(=O)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea typically involves the reaction of 2,4-dimethylphenyl isocyanate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

2,4-dimethylphenyl isocyanate+chloroacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.

Hydrolysis: In the presence of water, the chloroacetyl group can hydrolyze to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

Nucleophilic substitution: Substituted urea derivatives.

Hydrolysis: 2,4-dimethylphenylurea and chloroacetic acid.

Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reagents used.

Scientific Research Applications

3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. For example, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The chloroacetyl group is particularly reactive and can form adducts with nucleophilic amino acid residues such as cysteine and lysine.

Comparison with Similar Compounds

Key Urea Derivatives:

*Estimated using fragment-based methods due to lack of experimental data.

Observations :

- Electron-withdrawing vs. Electron-donating groups : The chloroacetyl group in the target compound introduces stronger electron-withdrawing effects compared to methoxy or methyl substituents in analogs . This may enhance reactivity in nucleophilic substitution reactions.

- Steric effects : The 2,4-dimethylphenyl group provides steric hindrance, possibly affecting binding affinity in biological systems compared to unsubstituted phenyl analogs.

Comparison with Triazine-Based Compounds

Unlike urea derivatives, triazines exhibit extended π-conjugation and thermal stability, underscoring divergent applications despite shared substituents.

Biological Activity

3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chloroacetyl group attached to a urea moiety, which is further substituted with a dimethylphenyl group. This unique structure contributes to its reactivity and biological properties.

The primary mechanism of action involves the covalent modification of target proteins and enzymes. The chloroacetyl group can react with nucleophilic sites on proteins, leading to:

- Enzyme Inhibition : The compound can inhibit various enzymes by forming covalent bonds that alter their activity.

- Protein Modification : It may modify protein functions, potentially affecting signaling pathways and cellular responses .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Specifically:

- Caspase Inhibition : It has been shown to inhibit caspase-3, an essential enzyme in the apoptosis pathway .

- Epoxide Hydrolase Inhibition : The compound has demonstrated inhibitory effects on soluble epoxide hydrolase (sEH), which plays a role in the metabolism of endogenous chemical mediators involved in blood pressure regulation .

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of this compound against various cancer cell lines. The results suggest:

- Cancer Cell Lines Tested : HCT116 (colon), MCF-7 (breast), U87 MG (glioblastoma), and A549 (adenocarcinoma).

- Activity Levels : The compound exhibited potent antiproliferative activity across these cell lines, with IC50 values indicating effectiveness comparable to established anticancer agents .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of this compound. The findings highlighted:

- Cell Viability Reduction : Significant reduction in cell viability was observed at concentrations as low as 0.5 µM.

- Mechanistic Insights : Apoptotic markers were upregulated, suggesting that the compound induces apoptosis in cancer cells through caspase activation .

Study 2: Toxicity Assessment

A toxicity assessment revealed that while the compound exhibits biological activity, it also poses certain risks:

- Toxicological Profile : It displayed low toxicity levels in non-target organisms during environmental assessments.

- Carcinogenic Potential : One degradation product, 2-chlorobenzamide (CBA), raised concerns regarding its carcinogenicity. Monitoring CBA levels in water systems following application is recommended .

Summary of Biological Activities

Q & A

Q. Basic Research Focus

- ¹H NMR : The urea NH protons appear as broad singlets near δ 8.5–9.5 ppm, while aromatic protons from the 2,4-dimethylphenyl group resonate as multiplets between δ 6.8–7.5 ppm. The chloroacetyl methylene group (CH₂Cl) shows a singlet at δ 4.0–4.5 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) of urea appears at δ 155–160 ppm, and the chloroacetyl carbonyl at δ 165–170 ppm .

- IR : Strong absorption bands at ~1680–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm urea and chloroacetyl functionalities .

Methodological Tip : Use deuterated DMSO for NMR to enhance NH proton visibility and avoid solvent overlap.

What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the chloroacetyl group’s electrophilicity. Key parameters include:

- Electrostatic Potential Maps : Highlight electron-deficient regions at the chloroacetyl carbon, guiding predictions for SN2 reactivity .

- Activation Energy Barriers : Compare energy profiles for substitutions with amines vs. hydrolysis pathways under aqueous conditions.

- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding between the urea moiety and active-site residues .

How do crystallographic challenges (e.g., twinning) impact structural validation?

Advanced Research Focus

X-ray crystallography of urea derivatives often faces challenges like crystal twinning or weak diffraction due to flexible substituents. Strategies include:

- Crystal Growth : Use slow evaporation in mixed solvents (e.g., ethanol/water) to improve crystal quality.

- Data Refinement : SHELXL-2018 can handle twinned data via the BASF parameter and restraints for thermal motion .

- Hydrogen Bonding Analysis : Urea’s NH groups often form intermolecular bonds with carbonyl oxygens, stabilizing the lattice .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Focus

Discrepancies in antimicrobial or enzyme inhibition assays may arise from:

- Assay Variability : Standardize protocols (e.g., broth microdilution for MIC tests) and control solvent effects (DMSO ≤1% v/v) .

- Structural Analog Comparison : Test derivatives (e.g., replacing chloroacetyl with bromoacetyl) to isolate electronic vs. steric effects .

- Metabolite Interference : Use LC-MS to identify degradation products under assay conditions .

What strategies optimize stability during storage and handling?

Q. Basic Research Focus

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the chloroacetyl group.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis to 2-chloroacetic acid and urea derivatives.

- Solvent Selection : DMSO solutions are stable for ≤1 week at 4°C; avoid aqueous buffers unless freshly prepared .

How do steric effects from the 2,4-dimethylphenyl group influence regioselectivity in derivatization?

Advanced Research Focus

The ortho-methyl groups hinder electrophilic substitution at the aromatic ring, directing reactions to the para position. For example:

- Nitration : Occurs exclusively at the 5-position (para to urea) under mixed HNO₃/H₂SO₄ conditions.

- Suzuki Coupling : Requires bulky palladium catalysts (e.g., XPhos) to accommodate steric hindrance .

What analytical workflows validate purity for pharmacological studies?

Q. Advanced Research Focus

- HPLC-PDA/MS : Use a C18 column (acetonitrile/water gradient) to separate impurities; MS detects chlorinated byproducts.

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values (e.g., C: 58.14%, H: 4.78% for C₁₇H₁₇ClN₂O₂) .

- Thermogravimetric Analysis (TGA) : Confirm thermal stability ≤150°C for formulation studies .

How does the chloroacetyl group’s electronic nature affect reaction kinetics in cross-coupling?

Advanced Research Focus

The electron-withdrawing chloroacetyl group increases the electrophilicity of adjacent carbons, accelerating reactions like:

- Buchwald-Hartwig Amination : Pd₂(dba)₃/XPhos catalyzes coupling with aryl amines at 80°C (yield: 70–80%).

- SNAr Reactions : Reacts with thiophenol in DMF/K₂CO₃ to form thioether derivatives (t½ ≈ 2h at 25°C) .

What comparative studies exist between this compound and its thiourea analogs?

Advanced Research Focus

Thiourea analogs (e.g., 3-acetyl-1-(2,4-dimethylphenyl)thiourea) exhibit:

- Enhanced Bioactivity : Greater hydrogen-bonding capacity improves kinase inhibition (IC₅₀ ~10 nM vs. 50 nM for urea) .

- Crystallographic Differences : Thiourea’s C=S bond elongates the molecule, altering packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.